molecular formula C16H13Cl2N5O2 B2551698 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide CAS No. 1396846-80-2

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide

Cat. No.: B2551698
CAS No.: 1396846-80-2
M. Wt: 378.21
InChI Key: VHVPCWFEXHTOKY-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-Imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a synthetic organic compound designed for research purposes, featuring a pyridazinone core linked to an imidazole ring and a 3,4-dichlorobenzamide group. This specific molecular architecture combines privileged heterocyclic scaffolds known to confer significant biological activity, making it a compound of interest for early-stage pharmacological and medicinal chemistry research. The presence of the imidazole ring, a common feature in many biologically active molecules and natural products like histidine, provides a versatile pharmacophore capable of diverse binding interactions . The pyridazinone moiety is a recognized scaffold in drug discovery, with recent studies highlighting its application in developing inhibitors for enzymes like carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), as well as its integration into novel histone deacetylase (HDAC) inhibitors investigated for anticancer activity . Although the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate or lead compound for researchers exploring multi-target therapeutic strategies, particularly in areas such as inflammation and oncology. The compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dichloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c17-12-2-1-11(9-13(12)18)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPCWFEXHTOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the dichlorobenzamide group. The reaction conditions often involve the use of catalysts, such as nickel or N-heterocyclic carbenes, and reagents like tert-butylhydroperoxide for oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like tert-butylhydroperoxide.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

    Oxidation: tert-butylhydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a dihydroimidazole derivative.

Scientific Research Applications

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide
  • Structural Differences :
    • Replaces the imidazole and dichlorobenzamide groups with a benzyloxy substituent and benzenesulfonamide.
    • Synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF .
  • Functional Implications: The sulfonamide group may enhance solubility compared to the lipophilic dichlorobenzamide.
Target Compound : N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide
  • Structural Advantages :
    • Imidazole’s nitrogen atoms could facilitate coordination with metal ions or polar interactions in enzymatic pockets.
    • Dichlorobenzamide may improve membrane permeability due to higher logP compared to sulfonamides.

Imidazole-Containing Analog with Trifluoromethyl Substituents

Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Structural Differences: Features a pyrrole-carboxamide backbone instead of pyridazinone. Trifluoromethylpyridyl group replaces dichlorobenzamide .
  • Pyrrole rings may offer distinct π-π stacking interactions compared to pyridazinone.

Hypothetical Pharmacological Profile

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition: Pyridazinones and imidazoles are common in kinase inhibitors (e.g., p38 MAPK). The dichlorobenzamide may mimic ATP-competitive motifs .
  • Antimicrobial Potential: Chlorinated aromatics and imidazoles are prevalent in antifungals (e.g., miconazole analogs).

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and a pyridazine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O
  • Molecular Weight : 367.27 g/mol
  • Key Functional Groups : Imidazole, pyridazine, and dichlorobenzamide.

While specific mechanisms for this compound remain to be fully elucidated, similar compounds have demonstrated various modes of action:

  • Enzyme Inhibition : Many heterocyclic compounds exhibit enzyme inhibitory properties, potentially targeting kinases or phosphodiesterases.
  • Receptor Modulation : Compounds containing imidazole and pyridazine rings have been shown to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound possess a range of biological activities:

  • Anticancer Activity : Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The sulfonamide group often present in related compounds suggests potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various mechanisms.

Case Studies and Research Findings

Recent studies provide insight into the biological activity of related compounds:

Study ReferenceCompoundFindings
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamideDemonstrated anti-inflammatory properties and potential as a multi-target agent.
4-ChlorobenzenesulfonamideInhibited growth of colorectal cancer cells with an IC₅₀ of 0.12 μM; showed enhanced metabolic stability.
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-trifluoromethylbenzenesulfonamideExhibited promising reactivity typical of sulfonamides; potential for drug development targeting disease processes.

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